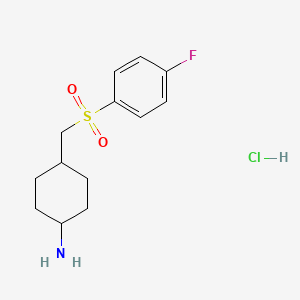
(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a cyclohexanamine core, substituted with a fluorophenylsulfonyl group, making it a valuable candidate for research in medicinal chemistry and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanone with a sulfonyl chloride derivative in the presence of a base to form the sulfonylated intermediate. This intermediate is then subjected to reductive amination with an appropriate amine, followed by hydrochloride salt formation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group is known to enhance binding affinity and specificity, allowing the compound to modulate biological pathways effectively. This can result in the inhibition or activation of target proteins, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but differs in its core structure, which is a piperazine ring.
Methylammonium lead halide: Although structurally different, this compound also contains halide and amine groups, making it relevant for comparison in terms of reactivity and applications.
Uniqueness
(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride is unique due to its specific combination of a cyclohexanamine core with a fluorophenylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for targeted research and application.
Propriétés
Formule moléculaire |
C13H19ClFNO2S |
|---|---|
Poids moléculaire |
307.81 g/mol |
Nom IUPAC |
4-[(4-fluorophenyl)sulfonylmethyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H18FNO2S.ClH/c14-11-3-7-13(8-4-11)18(16,17)9-10-1-5-12(15)6-2-10;/h3-4,7-8,10,12H,1-2,5-6,9,15H2;1H |
Clé InChI |
MDPMKSFCJSDKCO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CS(=O)(=O)C2=CC=C(C=C2)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


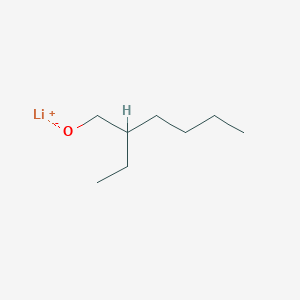

![2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726750.png)
![1-Neopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B13726752.png)
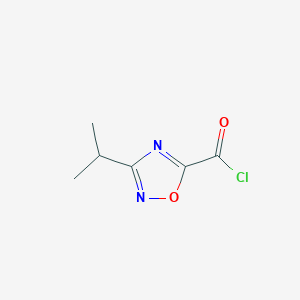
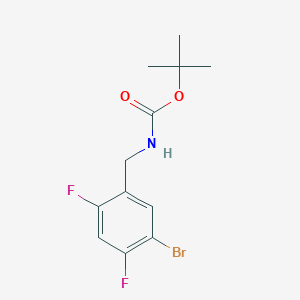

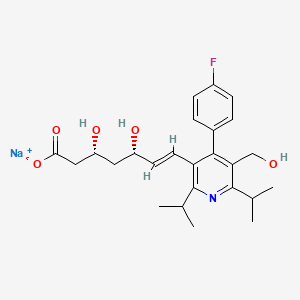
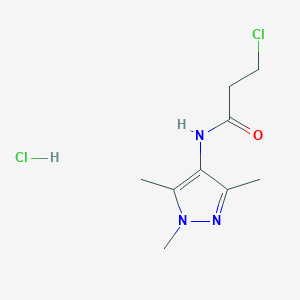
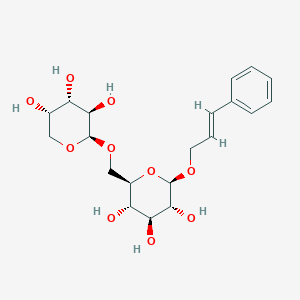
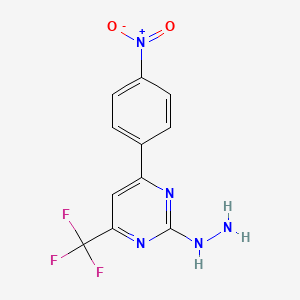
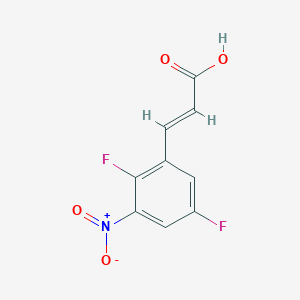
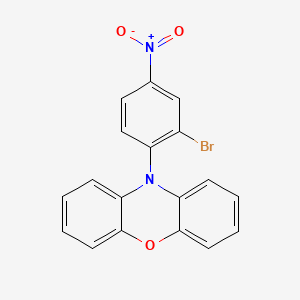
![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
